N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a combination of furan, hydroxypropyl, and pyrroloquinoline moieties
Preparation Methods
The synthesis of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps, starting with the preparation of the furan-2-yl and pyrroloquinoline intermediates. The synthetic route typically includes:
Formation of Furan-2-yl Intermediate: This can be achieved through the reaction of furfural with appropriate reagents to introduce the hydroxypropyl group.
Synthesis of Pyrroloquinoline Intermediate: This involves the cyclization of suitable precursors under specific conditions to form the pyrroloquinoline ring system.
Coupling Reaction: The final step involves the coupling of the furan-2-yl intermediate with the pyrroloquinoline intermediate using oxalyl chloride to form the oxalamide linkage
Chemical Reactions Analysis
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles to form different derivatives
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The furan and pyrroloquinoline moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
Furan-2-yl Derivatives: These compounds share the furan moiety and exhibit similar reactivity.
Pyrroloquinoline Derivatives: These compounds share the pyrroloquinoline ring system and have similar biological activities.
Oxalamide Derivatives: These compounds have the oxalamide linkage and exhibit similar chemical properties
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide stands out due to its unique combination of these moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-15-10-14(9-13-5-3-7-24(17(13)15)20(12)27)23-19(26)18(25)22-11-21(2,28)16-6-4-8-29-16/h4,6,8-10,12,28H,3,5,7,11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMJMWVCXDUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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